1,2-Difluoro-4-(trichloromethoxy)benzene
Description
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Properties
IUPAC Name |
1,2-difluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMINELXKPHZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Critical Role of Stability in Advanced Chemical Design
An In-Depth Technical Guide to the Thermodynamic Stability of Trichloromethoxy Benzene Derivatives
Trichloromethoxy benzene and its derivatives represent a class of halogenated aromatic compounds with significant relevance in chemical synthesis and as intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The core structure, featuring a benzene ring substituted with a trichloromethoxy group (-OCCl₃), possesses unique electronic properties that make it a valuable synthetic building block.[1][3] However, the very features that impart this reactivity—the highly electronegative chlorine atoms and their influence on the methoxy bridge—also raise critical questions about the molecule's stability.
Thermodynamic stability is not merely an academic curiosity; it is a cornerstone of practical chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability profile dictates its viability. It influences everything from synthesis and purification strategies to storage conditions, shelf-life, and ultimately, safety and efficacy in application.[4] Halogenated aromatics, in particular, are noted for their environmental persistence and potential to degrade into hazardous byproducts, making a proactive assessment of their stability an essential component of responsible chemical stewardship.[5][6]
This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of trichloromethoxy benzene derivatives. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind stability, detail robust experimental and computational methodologies for its assessment, and discuss the practical implications for chemical synthesis and drug development.
Section 1: Foundational Principles of Thermodynamic Stability
Thermodynamic stability refers to the state of a system at its lowest energy level, or in chemical equilibrium with its surroundings.[7] For a specific molecule like a trichloromethoxy benzene derivative, this translates to its resistance to decomposition or chemical transformation under a given set of conditions. The key parameters governing this are:
-
Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity. A negative ΔG for a decomposition reaction indicates that the process is thermodynamically favorable. It is defined by the equation ΔG = ΔH - TΔS.
-
Enthalpy (ΔH): Represents the total heat content of the system. A negative enthalpy of formation (ΔH_f) suggests that the formation of the compound from its constituent elements is an exothermic process, resulting in a more stable product.[7] In the context of decomposition, a highly positive activation enthalpy represents a significant energy barrier to degradation.
-
Entropy (ΔS): A measure of the disorder or randomness of a system. Decomposition reactions often lead to an increase in entropy (e.g., a solid or liquid degrading into multiple gaseous products), which can drive the process forward, particularly at elevated temperatures.
The interplay of these factors determines whether a trichloromethoxy benzene derivative will remain intact or decompose. The strong electron-withdrawing nature of the -OCCl₃ group significantly influences the electronic distribution within the aromatic ring, which in turn affects bond dissociation energies and overall molecular stability.[3]
Section 2: Key Factors Influencing Molecular Stability
The stability of a trichloromethoxy benzene derivative is not intrinsic to the -OCCl₃ group alone but is a composite of several interacting factors.
2.1 Electronic Effects of the Trichloromethoxy Group The -OCCl₃ group is a powerful electron-withdrawing group due to the high electronegativity of the three chlorine atoms. This has two primary consequences:
-
Inductive Effect: Electron density is pulled away from the methoxy carbon, and subsequently from the oxygen and the attached benzene ring. This deactivation of the ring can enhance its stability against certain electrophilic substitution reactions but can also weaken the C-O bond.
-
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, a typical electron-donating effect. However, this effect is significantly diminished by the strong inductive pull of the CCl₃ moiety.
2.2 Aromatic System and Substituent Effects The inherent stability of the benzene ring, conferred by its aromaticity, provides a significant thermodynamic sink.[8] However, additional substituents on the ring can either enhance or detract from this stability. Electron-donating groups (e.g., -CH₃, -NH₂) can increase the electron density of the ring, potentially making it more susceptible to oxidative degradation. Conversely, other electron-withdrawing groups (e.g., -NO₂, -CN) can further alter the electronic landscape and impact decomposition pathways. Steric hindrance between adjacent bulky groups can also introduce ring strain, lowering the overall stability.[9]
2.3 Carbon-Chlorine Bond Strength The C-Cl bonds within the trichloromethyl group are central to the molecule's stability. While the C-halogen bond is generally strong and contributes to the persistence of halogenated compounds[4], it is also the most likely point of initial cleavage under thermal stress. The homolytic cleavage of a C-Cl bond can initiate a radical chain reaction, leading to rapid decomposition.[3][10]
Logical Relationship: Factors Governing Stability
The following diagram illustrates the interplay of electronic, steric, and bond-energy factors that collectively determine the thermodynamic stability of a substituted trichloromethoxy benzene.
Caption: Integrated workflow for stability assessment.
Section 4: Computational Chemistry in Stability Prediction
While experimental methods provide definitive data, computational models offer predictive power and mechanistic insight. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have become indispensable tools for evaluating the thermodynamic properties of aromatic compounds. [9][11] Key Applications:
-
Enthalpy of Formation (ΔH_f): DFT methods like G3 and G4 can be used to accurately calculate 0 K enthalpies of formation, providing a direct measure of a molecule's inherent stability. [9]* Bond Dissociation Energy (BDE): Calculating the energy required to homolytically cleave specific bonds (e.g., C-Cl) helps identify the weakest link in the molecule and the likely initiation step for decomposition.
-
Potential Energy Surface (PES) Mapping: By modeling the energy landscape of a decomposition reaction, researchers can identify transition states, calculate activation energies, and elucidate the most probable degradation pathways. [11]This is crucial for understanding how a molecule falls apart.
These theoretical investigations are vital for screening new derivatives for potential stability issues before committing to costly and time-consuming synthesis. [12]
Section 5: Decomposition Pathways and Mechanisms
Under thermal stress, trichloromethoxy benzene derivatives do not simply disappear; they break down into a variety of smaller, and often more hazardous, products. Understanding these pathways is critical for safety and environmental considerations.
The primary decomposition mechanism is often initiated by the homolytic cleavage of a carbon-chlorine bond, which is typically the weakest point in the trichloromethoxy group.
Postulated Decomposition Pathway:
-
Initiation: Thermal energy induces the cleavage of a C-Cl bond, forming a dichloromethoxy-phenyl radical and a highly reactive chlorine radical (Cl•).
-
Ar-O-CCl₃ → Ar-O-CCl₂• + Cl•
-
-
Propagation: The chlorine radical can abstract a hydrogen atom from another molecule or the benzene ring, propagating a chain reaction and potentially leading to the formation of hydrogen chloride (HCl), a corrosive gas. [13]3. Rearrangement/Fragmentation: The resulting organic radicals are unstable and can undergo further fragmentation. A likely pathway involves the cleavage of the C-O bond, potentially leading to the formation of phosgene (COCl₂) or its precursors, which are extremely toxic.
-
Termination: Radicals combine to form more stable, non-radical products.
The exact product distribution, which can include various chlorinated benzenes and carbon oxides, is highly dependent on temperature, pressure, and the presence of oxygen. [13][14]
Decomposition Visualization
This simplified diagram illustrates a potential radical-initiated decomposition pathway.
Sources
- 1. CAS 34888-05-6: (Trichloromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 3. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 4. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. superfund.berkeley.edu [superfund.berkeley.edu]
Literature review of 1,2-Difluoro-4-(trichloromethoxy)benzene in medicinal chemistry
This guide provides an in-depth technical analysis of 1,2-Difluoro-4-(trichloromethoxy)benzene , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Executive Summary
1,2-Difluoro-4-(trichloromethoxy)benzene (CAS: 143726-98-1) serves as a pivotal "gateway" intermediate in organic synthesis. While rarely a final active pharmaceutical ingredient (API) itself, it is the primary precursor for generating the trifluoromethoxy (-OCF
In medicinal chemistry, the conversion of the trichloromethoxy group to a trifluoromethoxy group is a strategic transformation. The resulting 4-(trifluoromethoxy)-1,2-difluorobenzene moiety is a privileged scaffold used to modulate lipophilicity, enhance metabolic stability, and optimize blood-brain barrier (BBB) permeability in kinase inhibitors and neuroactive agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 4-(Trichloromethoxy)-1,2-difluorobenzene |
| Common Synonyms | |
| CAS Number | 143726-98-1 |
| Molecular Formula | C |
| Molecular Weight | 247.45 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~230–235 °C (estimated based on analogs) |
| Key Reactivity | Hydrolytically unstable; precursor to -OCF |
Synthesis & Reactivity: The Pathway to -OCF [9]
The industrial and laboratory value of this compound lies in its role as a "masked" trifluoromethoxy group. Direct trifluoromethoxylation of arenes is often expensive (requiring silver salts or photoredox catalysts). In contrast, the Chlorination-Fluorination (Swarts-type) route remains the most scalable method for manufacturing.
Synthesis Protocol: Radical Chlorination
The synthesis typically begins with 3,4-difluoroanisole . The methoxy group is exhaustively chlorinated under radical conditions.
Reagents: 3,4-Difluoroanisole, Chlorine gas (
Step-by-Step Methodology:
-
Setup: Charge a photochemical reactor with 3,4-difluoroanisole (1.0 eq) and anhydrous solvent (PhCF
). -
Initiation: Purge the system with
. Heat to 60–80 °C. Activate the UV lamp (350–400 nm). -
Chlorination: Bubble dry
gas through the solution. The reaction is exothermic; maintain temperature control. -
Monitoring: Monitor by GC-MS for the disappearance of the mono- and dichloromethyl intermediates. The reaction is complete when the peak for the trichloromethyl ether dominates (>95%).
-
Workup: Degas the solution with
to remove residual and . The product, 1,2-difluoro-4-(trichloromethoxy)benzene , is usually used directly in the next step without distillation to avoid hydrolysis.
Transformation: Fluorination (The Swarts Reaction)
This is the critical value-adding step, converting the trichloromethoxy group into the metabolically stable trifluoromethoxy group.
Reagents: Antimony Trifluoride (
Protocol:
-
Addition: To the crude trichloromethoxy intermediate, add
(1.1 eq per Cl atom to be exchanged, typically excess). -
Catalysis: Add catalytic
(5-10 mol%). -
Heating: Heat the mixture to 100–140 °C. The reaction involves the sequential exchange of Cl for F.
-
Distillation: The product, 4-(trifluoromethoxy)-1,2-difluorobenzene (bp ~104 °C), is significantly more volatile than the starting material. It can be distilled directly from the reaction mixture as it forms.
Visualization of Synthetic Workflow
Caption: Synthetic pathway transforming the methoxy precursor to the privileged trifluoromethoxy scaffold via the trichloromethyl intermediate.
Medicinal Chemistry Applications
The 1,2-difluoro-4-(trichloromethoxy)benzene intermediate is the architect of the 3,4-difluoro-trifluoromethoxy motif. This specific substitution pattern is highly valued in drug discovery for three mechanistic reasons:
Metabolic Blocking & Stability
-
Causality: The two fluorine atoms at positions 1 and 2 (ortho/meta to the ether) deactivate the benzene ring against oxidative metabolism (e.g., P450-mediated hydroxylation).
-
Effect: This extends the half-life (
) of the drug.[1] The trifluoromethoxy group itself is chemically inert and resists hydrolysis, unlike the trichloromethoxy precursor.
Lipophilicity Modulation
-
The -OCF
group is known as a "super-lipophile." -
Hansch
values:-
-OCH
: -0.02 -
-OCF
: +1.04
-
-
Application: Converting the trichloromethoxy intermediate to the -OCF
derivative significantly increases , facilitating membrane permeability and BBB crossing, which is essential for central nervous system (CNS) drugs.
Conformational Bias
The -OCF
Decision Logic: Route Selection
Caption: Decision matrix for selecting the trichloromethoxy intermediate route versus direct functionalization methods.
Safety and Handling Protocols
1,2-Difluoro-4-(trichloromethoxy)benzene presents specific hazards distinct from its fluorinated successor.
-
Hydrolysis Risk: The -OCCl
group is sensitive to moisture. Upon contact with water, it hydrolyzes to form phosgene ( ) or the corresponding chloroformate/carbonate and .-
Protocol: All transfers must occur under an inert atmosphere (Argon/Nitrogen). Solvents must be dried (<50 ppm water).
-
-
Corrosivity: The compound releases
upon degradation. Storage containers should be Teflon-lined or glass; avoid metal seals that can corrode. -
Toxicity: Treat as a potential alkylating agent and lachrymator. Use full PPE (nitrile gloves, face shield) and handle strictly within a fume hood.
References
-
Yagupolskii, L. M. (1955). "Synthesis of aryl trifluoromethyl ethers." Doklady Akademii Nauk SSSR, 105, 100–102. (Foundational method for chlorination-fluorination sequence).
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
BenchChem. (2025).[1] "Technical Guide to Fluorinated Intermediates." BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 4-(Trifluoromethoxy)-1,2-difluorobenzene." Link
Sources
Electronic effects of trichloromethoxy group on benzene rings
Electronic Effects of the Trichloromethoxy Group ( ) on Benzene Rings
Electronic Architecture: The Inductive-Resonance Conflict
The electronic behavior of the
Mechanism of Action[2][3][4]
-
Inductive Effect (
): The group is powerfully electron-withdrawing. Although chlorine is less electronegative than fluorine ( vs. ), the cumulative effect of three chlorine atoms creates a strong dipole that pulls electron density away from the oxygen atom. -
Resonance Effect (
vs. Decoupling): Typically, alkoxy groups ( ) are activating ortho/para directors due to lone pair donation ( ). However, in , the electron density on the oxygen is severely depleted by the group. Furthermore, steric bulk (see Section 3) often forces the group out of coplanarity with the benzene ring, physically decoupling the lone pair from the -system.
Result: The
Quantitative Comparison (Hammett Constants)
The following table contrasts
| Substituent | Electronic Nature | ||
| Strongly Donating ( | |||
| Withdrawing ( | |||
| Strongly Withdrawing | |||
| Weakly Deactivating |
*Values estimated based on comparative hydrolysis rates of benzoates and spectroscopic data. The
Visualizing the Electronic Pathway
The diagram below illustrates the electron density flow, highlighting the "electron sink" nature of the
Steric & Structural Dynamics
The steric footprint of the
The "Orthogonal" Conformation
In
-
Consequence: The
bond rotates out of the benzene plane (often approaching ). -
Electronic Impact: This twist breaks the orbital overlap between the oxygen
-orbital and the aromatic -system, effectively "turning off" the resonance donation. This explains why is more withdrawing than (where some residual resonance persists).
Physicochemical Implications in Drug Design[1][5][6]
While
Lipophilicity (The Chlorine Effect)
Chlorination is one of the most effective ways to increase lipophilicity (
-
Hansch
Constants: -
Group Comparison:
-
:
[2] -
:
(Estimated)
-
:
Insight: The
The Achilles Heel: Hydrolytic Instability
The primary reason
-
Pathway: Unlike the C-F bond (bond energy
), the C-Cl bond in this environment is weaker. The carbon atom attached to three chlorines and an oxygen is highly electrophilic. -
Hydrolysis: In vivo or in aqueous media,
hydrolyzes to form a chloroformate or carbonate , eventually degrading to the phenol and / . -
Utility: This instability is utilized in synthesis (e.g., using trichloromethyl ethers as precursors to chloroformates) but is fatal for drug half-life.
Synthetic Methodologies
Despite its instability,
Protocol A: Radical Chlorination (The Classic Route)
This method is suitable for deactivated substrates lacking benzylic hydrogens.
-
Substrate: Anisole derivative (must be deactivated to prevent ring chlorination).
-
Reagents:
(gas), UV Light ( ) or Radical Initiator (AIBN). -
Conditions: Reflux in
(or modern alternative like PhCl). -
Mechanism: Radical substitution of methyl hydrogens.
Protocol B: The Chlorothionoformate Route (High Precision)
Developed by Sheppard and Yagupolskii, this route avoids radical conditions and is preferred for complex scaffolds.
Step-by-Step Protocol:
-
Starting Material: Substituted Phenol.
-
Activation: React phenol with Thiophosgene (
) in the presence of mild base ( ) to form the Aryl Chlorothionoformate ( ). -
Chlorination: Treat the thionoformate with Chlorine gas (
) or .-
Reaction: The
bond is chlorinated and desulfurized.
-
-
Product: Aryl trichloromethyl ether (
).
Synthetic Workflow Diagram
References
-
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Detailed compilation of
and values). -
Sheppard, W. A. (1964). "Aryl Trifluoromethyl Ethers and Thioethers." The Journal of Organic Chemistry. (Describes the conversion of chlorothionoformates to trichloromethyl ethers).
- Yagupolskii, L. M. (1955). "Synthesis of Aromatic Compounds Containing the Trifluoromethoxy Group." Doklady Akademii Nauk SSSR.
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Application."[1] ChemMedChem. (Comparative analysis of
vs properties). -
BenchChem. (2025).[4][5] "Trichloromethoxybenzene Properties and Hydrolysis." (Data on hydrolytic instability).
Methodological & Application
Using 1,2-Difluoro-4-(trichloromethoxy)benzene as a pharmaceutical building block
Application Note: Strategic Utilization of 1,2-Difluoro-4-(trichloromethoxy)benzene in Medicinal Chemistry
Executive Summary
1,2-Difluoro-4-(trichloromethoxy)benzene is a specialized, high-reactivity intermediate primarily utilized as the direct precursor to 3,4-difluoro(trifluoromethoxy)benzene (also known as 1,2-difluoro-4-(trifluoromethoxy)benzene). This scaffold combines the metabolic blocking capability of the difluoro-substitution with the "super-lipophilic" properties of the trifluoromethoxy (-OCF
While the -OCF
Key Applications:
-
Synthesis of Bioisosteres: Conversion to the metabolically stable -OCF
ether. -
Late-Stage Functionalization: Precursor for nitration/reduction sequences to generate anilines for cross-coupling.
Chemical Profile & Safety Architecture
Compound: 1,2-Difluoro-4-(trichloromethoxy)benzene
CAS: (Analogous to 3,4-difluoroanisole precursors; specific CAS for the trichloromethoxy intermediate is often proprietary or listed under general trichloromethyl ethers).
Molecular Formula: C
Critical Safety Protocol: Hydrolytic Instability
Unlike its trifluorinated counterpart, the trichloromethoxy group is moisture-sensitive . Hydrolysis releases hydrogen chloride (HCl) and can generate phosgene (COCl
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Handling: All transfers must occur in a fume hood or glovebox. Glassware must be oven-dried.
-
Neutralization: Keep a quench solution (aqueous NaHCO
or NaOH) available to neutralize acidic off-gassing during processing.
Strategic Workflow: From Precursor to Drug Candidate
The following workflow illustrates the transformation of the trichloromethoxy block into a pharmacologically active aniline scaffold.
Figure 1: Synthetic pathway converting the trichloromethoxy precursor into a versatile aniline building block.
Detailed Protocols
Protocol A: The Swarts Fluorination
Objective: Convert the reactive trichloromethoxy group (-OCCl
Reagents:
-
Substrate: 1,2-Difluoro-4-(trichloromethoxy)benzene (1.0 equiv)
-
Fluorinating Agent: Antimony Trifluoride (SbF
) (1.1 – 1.3 equiv) -
Catalyst: Antimony Pentachloride (SbCl
) (5–10 mol%) -
Solvent: None (Neat reaction) or Sulfolane (if temp control is needed).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
or N line). Note: Glassware must be bone-dry. -
Charging: In a fume hood, add finely powdered SbF
to the flask. Add the liquid substrate (1,2-difluoro-4-(trichloromethoxy)benzene). -
Catalysis: Add SbCl
dropwise. Caution: Exothermic reaction. Fumes may evolve. -
Reaction: Heat the mixture to 100–120°C . The reaction is driven by the formation of the stronger C-F bonds. Monitor by GC-MS or
F NMR (Look for the appearance of the -OCF singlet around -58 ppm). -
Workup (Distillation): The product (trifluoromethoxy) has a significantly lower boiling point than the trichloromethoxy precursor.
-
Install a distillation head directly to the reaction flask.
-
Distill the product directly from the reaction mixture (often requires reduced pressure depending on scale).
-
Yield Expectation: 75–85%.
-
Validation Check:
-
F NMR: Distinct singlet for -OCF
(~ -58 ppm) and multiplet signals for aromatic fluorines (-130 to -150 ppm). -
Boiling Point: The product will boil significantly lower than the starting material (e.g., ~130-140°C vs >200°C for the trichloro analog).
Protocol B: Regioselective Nitration
Objective: Introduce a nitro group to activate the ring for future cross-coupling or reduction. Regiochemistry: The 1,2-difluoro-4-(trifluoromethoxy)benzene scaffold has three directing groups.
-
-F (Positions 1, 2): Ortho/Para directing.
-
-OCF
(Position 4): Ortho/Para directing (weakly deactivating). -
Target: Position 5 is sterically favored (para to F-2, ortho to OCF
) compared to the crowded Position 3.
Reagents:
-
Substrate: 1,2-Difluoro-4-(trifluoromethoxy)benzene (from Protocol A).
-
Acid Mixture: Conc. H
SO / Fuming HNO .
Step-by-Step Methodology:
-
Preparation: Cool conc. H
SO (5 mL per g of substrate) to 0°C in an ice bath. -
Addition: Add the substrate dropwise, maintaining temp < 5°C.
-
Nitration: Add fuming HNO
(1.05 equiv) dropwise over 20 minutes. The difluoro/trifluoromethoxy substitution deactivates the ring, preventing over-nitration. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Pour the mixture onto crushed ice. The nitro compound typically precipitates as a pale yellow solid or oil.
-
Isolation: Extract with Dichloromethane (DCM), wash with NaHCO
(sat.), dry over MgSO , and concentrate.
Data Summary Table: Expected Properties
| Property | Precursor (-OCCl | Product (-OCF | Nitro-Derivative |
| Stability | Moisture Sensitive | Highly Stable | Stable |
| Lipophilicity (LogP) | High | Very High (~3.5) | Moderate |
| Reactivity | Electrophilic (C-Cl) | Inert (C-F) | Electrophilic (Ar-NO |
| Major Use | Fluorination Substrate | Bioisostere | Aniline Precursor |
References
- Swarts, F. (1892). "Sur l'acide fluoracétique." Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309.
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem, 6(11), 2046-2051. Link
-
Wang, L., et al. (2014). "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Chemical Reviews, 114(4), 2432–2506. Link
-
Manteau, B., et al. (2010).[1][2] "New Trends in the Synthesis of Trifluoromethoxylated Heterocycles." European Journal of Organic Chemistry, 2010(32), 6043-6066. (Discusses SbCl5 catalysis mechanisms). Link
Sources
Cross-coupling reaction conditions for trichloromethoxy benzene derivatives
Topic: High-Fidelity Cross-Coupling Reaction Conditions for Trichloromethoxy Benzene Derivatives Content Type: Detailed Application Notes and Protocols Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary: The Stability Paradox
The trichloromethoxy group (–OCCl₃) represents a unique challenge in organometallic chemistry. While it serves as a critical lipophilic pharmacophore and a precursor to the trifluoromethoxy (–OCF₃) group, it possesses a "stability paradox." It is electronically robust enough to deactivate the benzene ring toward electrophilic aromatic substitution, yet the C–Cl bonds are chemically labile toward hydrolysis and nucleophilic attack.
The Core Challenge: Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions—typically utilizing aqueous bases (Na₂CO₃/H₂O) and heat—the –OCCl₃ moiety rapidly degrades into aryl chloroformates and subsequently to carbonates or phenols via hydrolysis.
The Solution: This guide details anhydrous, non-nucleophilic protocols . By shifting from hydrolytic activation to fluoride-mediated or anhydrous phosphate activation, researchers can preserve the –OCCl₃ motif while effecting high-yield cross-couplings.
Chemo-Stability Profile & Reagent Selection
Before initiating synthesis, the reaction matrix must be screened for compatibility. The –OCCl₃ group acts as a "pseudohalogen" cluster; it is susceptible to metal-halogen exchange and nucleophilic displacement.
Table 1: Reagent Compatibility Matrix for –OCCl₃ Substrates
| Component | Recommended (Safe) | Forbidden (Destructive) | Mechanistic Failure Mode |
| Base | CsF, K₃PO₄ (anhydrous), Ag₂CO₃ | NaOtBu, NaOH, KOH, NaOEt | Strong alkoxides attack the C–Cl bond; Hydroxides cause hydrolysis to Ar-O-COOH. |
| Solvent | Toluene, 1,4-Dioxane, THF (Dry) | Water, Alcohols (MeOH, EtOH) | Protic solvents facilitate solvolysis of the C–Cl bonds. |
| Catalyst | Pd(OAc)₂/SPhos, Pd-PEPPSI-IPr, XPhos Pd G4 | Pd(PPh₃)₄ (requires high temp) | High temperatures (>100°C) promote elimination of CCl₄ or phosgene-like decomposition. |
| Additives | Molecular Sieves (4Å) | Phase Transfer Catalysts (aq.) | PTCs bring destructive OH⁻ ions into the organic phase. |
Protocol A: Anhydrous Suzuki-Miyaura Coupling
Rationale: This protocol utilizes Cesium Fluoride (CsF) as the activator. Unlike carbonate bases, fluoride activates the boronic acid via the formation of a boronate-fluoride complex without generating a high concentration of nucleophilic oxides that would attack the –OCCl₃ group.
Materials:
-
Substrate: 4-(Trichloromethoxy)bromobenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)
-
Base/Activator: CsF (2.0 equiv, oven-dried)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 20 mL re-sealable reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
-
-
Charging:
-
Add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and CsF (2.0 mmol).
-
Critical Step: Add activated 4Å Molecular Sieves (100 mg) to scavenge trace moisture generated during boronic acid dehydration.
-
-
Catalyst Addition:
-
Add the Pd precatalyst (XPhos Pd G4, 20 mg).
-
Seal the vial with a PTFE-lined septum cap.
-
-
Solvation:
-
Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Purge the solution with Argon for 5 minutes (subsurface sparging).
-
-
Reaction:
-
Heat the block to 60–80°C (Do not exceed 90°C).
-
Stir vigorously for 12–18 hours.
-
-
Work-up (Non-Aqueous):
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite/Silica to remove inorganic salts.
-
Wash the pad with anhydrous Et₂O or DCM.
-
Concentrate in vacuo (keep bath temp <40°C).
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/EtOAc). Note: The product is lipophilic; elute with non-polar gradients.
-
Protocol B: Sterically Protected Buchwald-Hartwig Amination
Rationale: Standard Buchwald conditions use NaOtBu, which will instantly destroy the –OCCl₃ group via nucleophilic attack. This protocol uses LHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃ , which are bulky and non-nucleophilic, preventing attack on the trichloromethyl ether.
Materials:
-
Substrate: 4-(Trichloromethoxy)bromobenzene (1.0 equiv)
-
Amine: Morpholine/Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2 mol%)
-
Base: LHMDS (1.0 M in THF, 1.3 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Setup:
-
Charge a dried Schlenk tube with the aryl halide and Pd-precatalyst under Argon.
-
Note: If the amine is solid, add it here. If liquid, add in step 3.
-
-
Solvent Addition:
-
Add anhydrous Toluene (0.2 M concentration relative to halide).
-
-
Base Addition (The "Slow Drip"):
-
Add the amine (if liquid).
-
Dropwise add LHMDS (1.3 equiv) at Room Temperature.
-
Why? LHMDS acts as a kinetic base to deprotonate the amine-Pd complex without attacking the electrophilic –OCCl₃.
-
-
Thermal Cycle:
-
Heat to 65°C . (BrettPhos is active at lower temperatures; avoid 100°C+).[1]
-
Monitor by TLC every 2 hours.
-
-
Quench:
-
Quench with saturated NH₄Cl (aq) only after cooling to 0°C.
-
Rapidly extract into EtOAc to minimize exposure of the –OCCl₃ group to the aqueous phase.
-
Mechanistic Visualization & Failure Modes
The following diagram illustrates the "Happy Path" (Cross-Coupling) versus the "Sad Path" (Hydrolysis/Decomposition). This visualization aids in troubleshooting low yields.
Figure 1: Reaction pathway divergence. Red paths indicate hydrolytic failure modes caused by aqueous bases; Green paths indicate successful anhydrous coupling.
Troubleshooting & Self-Validating Logic
To ensure the protocol is working before committing valuable material, use these self-validating checks:
-
The "Phosgene Check" (Safety & Chemistry):
-
Observation: If the reaction vial pressurizes unexpectedly or smells acrid (like swimming pools), the –OCCl₃ group is degrading to phosgene (COCl₂).
-
Validation: Place a strip of moist pH paper at the vent needle. If it turns red rapidly (HCl evolution), the system is not anhydrous.
-
-
TLC Monitoring:
-
The hydrolysis product (Phenol) is much more polar than the –OCCl₃ substrate.
-
Check: If a spot appears at the baseline (in Hexane/EtOAc 9:1), hydrolysis is occurring. Stop, dry the solvent, and switch to a weaker base.
-
-
NMR Validation:
-
The –OCCl₃ group does not have protons, but the ortho-protons on the benzene ring will shift significantly if the group hydrolyzes to –OH or –OCOCl.
-
Shift: –OCCl₃ ortho-H are typically roughly
7.2–7.5 ppm. Phenolic ortho-H will shift upfield to 6.7–6.9 ppm.
-
References
-
Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. VII. The Preparation of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry. (Foundational work on the stability and synthesis of trichloromethyl ether precursors). Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Source for choice of LHMDS/BrettPhos for base-sensitive substrates). Link
-
Kinnell, A., et al. (2012). "Suzuki–Miyaura Coupling of Acid-Sensitive Boronic Acids." Tetrahedron Letters. (Establishes the efficacy of CsF/Anhydrous conditions for sensitive ether motifs). Link
-
Yagupolskii, L. M. (1955).[2] "Synthesis of Aryl Trichloromethyl Ethers." Journal of General Chemistry USSR. (The seminal paper on the synthesis and reactivity of the -OCCl3 group). Link
Sources
A Research Framework for the Evaluation of 1,2-Difluoro-4-(trichloromethoxy)benzene as a Novel Pesticide Candidate
Authored By: A Senior Application Scientist
Date: February 14, 2026
Abstract
This document outlines a comprehensive research and development framework for investigating the potential of 1,2-Difluoro-4-(trichloromethoxy)benzene as a novel active ingredient in pesticide formulations. Due to the limited publicly available data on the pesticidal applications of this specific molecule, this guide serves as a prospective analysis, detailing the necessary protocols and scientific rationale for its evaluation. We will proceed from initial hypothesis generation based on its chemical structure to detailed experimental protocols for synthesis, formulation, bio-efficacy testing, and preliminary safety assessment. This document is intended for researchers, chemists, and toxicologists in the agrochemical industry.
Introduction and Rationale for Investigation
The relentless evolution of resistance in pest populations necessitates a continuous pipeline of novel active ingredients for pesticide formulations. 1,2-Difluoro-4-(trichloromethoxy)benzene presents an intriguing chemical scaffold for potential pesticidal activity. The molecule's key functional groups, a difluorinated benzene ring and a trichloromethoxy group, are present in various commercial pesticides, suggesting that their combination could yield unique and valuable biological effects.
-
Fluorine Moiety: The presence of fluorine atoms can significantly enhance the biological activity of a molecule by increasing its metabolic stability, binding affinity to target enzymes, and lipophilicity, which aids in penetrating the waxy cuticle of insects or the cell walls of fungi.
-
Trichloromethoxy Group: This group is a potential pro-insecticide or pro-fungicide functional group. It can be metabolized within the target organism to release reactive species, such as phosgene or other electrophilic intermediates, which can then disrupt critical biological processes.
This guide provides a systematic approach to exploring the potential of 1,2-Difluoro-4-(trichloromethoxy)benzene, from laboratory-scale synthesis and formulation to rigorous bio-efficacy and preliminary toxicological screening.
Hypothetical Mechanism of Action
Based on its chemical structure, we can hypothesize several potential mechanisms of action for 1,2-Difluoro-4-(trichloromethoxy)benzene:
-
Pro-insecticide/Pro-fungicide Activation: The trichloromethoxy group could undergo metabolic activation within the target pest. This might involve enzymatic cleavage, potentially by cytochrome P450 monooxygenases or glutathione S-transferases, to release a reactive intermediate that can then alkylate or acylate essential biomolecules like enzymes or DNA.
-
Disruption of Cellular Respiration: The lipophilic and fluorinated nature of the benzene ring could facilitate its accumulation in mitochondrial membranes, potentially uncoupling oxidative phosphorylation or inhibiting electron transport chain complexes.
-
Nervous System Disruption: Many pesticides act on the nervous system of insects. The molecule could potentially interact with neurotransmitter receptors or ion channels, although this is a less direct hypothesis based solely on the structure.
The following diagram illustrates a proposed metabolic activation pathway.
Caption: Hypothetical metabolic activation pathway of 1,2-Difluoro-4-(trichloromethoxy)benzene.
Experimental Protocols
Synthesis of 1,2-Difluoro-4-(trichloromethoxy)benzene
While 1,2-Difluoro-4-(trichloromethoxy)benzene is commercially available from some suppliers, for research and development purposes, a reliable in-house synthesis method is crucial. A potential synthetic route is outlined below.
Protocol 3.1: Synthesis via Nucleophilic Aromatic Substitution
-
Starting Material: 1,2,4-Trifluorobenzene.
-
Step 1: Regioselective Hydroxylation: React 1,2,4-trifluorobenzene with a suitable nucleophile, such as sodium hydroxide, under controlled conditions to selectively replace the fluorine at the 4-position with a hydroxyl group, yielding 3,4-difluorophenol.
-
Step 2: Formation of the Trichloromethoxy Group: React the resulting 3,4-difluorophenol with an excess of carbon tetrachloride in the presence of a copper catalyst and a base, such as sodium hydroxide, in a phase-transfer catalysis system.
-
Purification: The crude product should be purified using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Formulation Development
For initial screening, simple formulations are sufficient. An emulsifiable concentrate (EC) is a versatile choice for many applications.
Protocol 3.2: Preparation of a 10% (w/v) Emulsifiable Concentrate
-
Ingredients:
-
1,2-Difluoro-4-(trichloromethoxy)benzene: 10 g
-
Solvent (e.g., Solvesso™ 150 or similar aromatic solvent): 80 mL
-
Emulsifier blend (e.g., a 1:1 mixture of a non-ionic surfactant like a fatty alcohol ethoxylate and an anionic surfactant like calcium dodecylbenzenesulfonate): 5 g
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve the 1,2-Difluoro-4-(trichloromethoxy)benzene in the solvent with gentle stirring until a clear solution is obtained.
-
Add the emulsifier blend and continue to stir until fully dissolved.
-
Add solvent to bring the final volume to 100 mL.
-
Store the resulting EC formulation in a tightly sealed, labeled glass container away from light.
-
Bio-efficacy Screening
Initial bio-efficacy screening should be conducted on a range of common agricultural pests.
Protocol 3.3: Insecticidal Activity against Aphids (Myzus persicae)
-
Plant Preparation: Grow cabbage or bell pepper plants to the 3-4 true leaf stage.
-
Infestation: Infest the plants with a synchronized population of adult aphids and allow them to settle for 24 hours.
-
Treatment Application:
-
Prepare a series of dilutions of the 10% EC formulation in water to achieve final concentrations ranging from 1 to 1000 ppm of the active ingredient. Include a water-only control and a formulation blank (EC without active ingredient) control.
-
Apply the treatment solutions to the infested plants using a laboratory spray tower to ensure even coverage.
-
-
Incubation: Keep the treated plants in a controlled environment chamber (22 ± 2 °C, 60 ± 10% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Consider aphids that are moribund or unable to right themselves as dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 3.4: Fungicidal Activity against Powdery Mildew (Blumeria graminis)
-
Plant Preparation: Grow wheat or barley seedlings to the two-leaf stage.
-
Inoculation: Inoculate the seedlings with a suspension of powdery mildew conidia.
-
Treatment Application: 24 hours post-inoculation, apply the same range of treatment dilutions as in Protocol 3.3 to the seedlings.
-
Incubation: Place the treated seedlings in a growth chamber with conditions conducive to powdery mildew development (e.g., 20 °C, high humidity).
-
Disease Assessment: After 7-10 days, assess the percentage of leaf area covered by powdery mildew pustules.
-
Data Analysis: Calculate the percent disease control for each treatment concentration relative to the water-only control and determine the EC₅₀ (effective concentration for 50% disease control).
Data Presentation and Interpretation
All quantitative data from the bio-efficacy screening should be summarized in clear and concise tables.
Table 1: Hypothetical Insecticidal Activity of 1,2-Difluoro-4-(trichloromethoxy)benzene against Myzus persicae
| Concentration (ppm) | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |
| 1 | 5 | 10 | 15 |
| 10 | 25 | 40 | 55 |
| 100 | 70 | 85 | 95 |
| 1000 | 100 | 100 | 100 |
| LC₅₀ (72h) | \multicolumn{3}{c | }{~25 ppm } |
Table 2: Hypothetical Fungicidal Activity of 1,2-Difluoro-4-(trichloromethoxy)benzene against Blumeria graminis
| Concentration (ppm) | % Disease Severity | % Disease Control |
| 1 | 85 | 5 |
| 10 | 60 | 33 |
| 100 | 20 | 78 |
| 1000 | 5 | 94 |
| EC₅₀ | \multicolumn{2}{c | }{~40 ppm } |
Preliminary Toxicological and Environmental Fate Assessment
A preliminary assessment of the potential risks associated with 1,2-Difluoro-4-(trichloromethoxy)benzene is a critical step.
Protocol 5.1: Ames Test for Mutagenicity
-
Conduct the Ames test using various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction) to assess the mutagenic potential of the compound. This is a standard in vitro test to detect the ability of a chemical to induce mutations in the DNA of the test organism.
Protocol 5.2: Acute Oral Toxicity in Rats (Up-and-Down Procedure)
-
Perform a preliminary acute oral toxicity study in rats following the OECD 425 guideline (Up-and-Down Procedure). This will provide an initial estimate of the acute toxicity of the compound and help in its classification.
Protocol 5.3: Soil Degradation Study
-
Conduct a laboratory-based soil degradation study (OECD 307) to determine the rate of aerobic and anaerobic degradation of the compound in different soil types. This will provide an initial indication of its environmental persistence.
The following diagram illustrates the overall research and development workflow.
Caption: R&D workflow for evaluating a novel pesticide candidate.
Conclusion and Future Directions
This document provides a foundational framework for the systematic evaluation of 1,2-Difluoro-4-(trichloromethoxy)benzene as a potential new pesticide. The proposed protocols are based on established methodologies in the agrochemical industry and are designed to generate the necessary data to make a " go/no-go " decision for further development. Positive results from these initial studies would warrant more extensive research, including mode of action studies, spectrum of activity determination, formulation optimization, and comprehensive mammalian and ecotoxicological testing. The lack of existing data on this specific molecule underscores the importance of a thorough and stepwise approach to its investigation.
References
-
PubChem Compound Summary for 1,2-Difluoro-4-(trichloromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]
-
OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil. Organisation for Economic Co-operation and Development. [Link]
-
The Ames Test: A Comprehensive Guide. Environmental Mutagenesis and Genomics Society. [Link]
Troubleshooting & Optimization
Improving yield in the synthesis of 1,2-Difluoro-4-(trichloromethoxy)benzene
Technical Support Center: Advanced Synthesis of Fluorinated Alkoxybenzenes
Topic: Optimization & Troubleshooting for 1,2-Difluoro-4-(trichloromethoxy)benzene Ticket ID: CHEM-SUP-8829 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Section 1: Critical Synthesis Architecture
Executive Summary:
The synthesis of 1,2-Difluoro-4-(trichloromethoxy)benzene is a high-precision radical chain reaction. The core challenge lies in directing chlorination exclusively to the methoxy side-chain (
The industry-standard protocol utilizes Photo-Induced Radical Chlorination (PIRC) . Unlike standard chlorinations, success here depends entirely on the "Solvent-Scavenger-Temperature" Triad .
The Reaction Pathway:
-
Substrate: 3,4-Difluoroanisole (1,2-Difluoro-4-methoxybenzene).
-
Reagent: Chlorine gas (
).[1] -
Catalyst: UV Light (
) or Radical Initiator (AIBN). -
Target: 1,2-Difluoro-4-(trichloromethoxy)benzene.
Section 2: Troubleshooting & Optimization (Q&A)
User Query 1: "I am seeing 15-20% ring-chlorinated impurities (e.g., 1-chloro-4,5-difluoro-2-methoxybenzene). How do I stop this?"
Technical Resolution: Ring chlorination is the most common failure mode. It occurs when the reaction pathway shifts from radical substitution to electrophilic substitution. This is almost always caused by the presence of Lewis Acid impurities or incorrect solvent choice.
-
Root Cause A: Trace Metals. Even ppb levels of Iron (Fe) or Aluminum (Al) from reactor walls or raw materials act as Lewis Acid catalysts (
), driving ring chlorination.-
Corrective Action: Add a metal scavenger.[2] We recommend adding 500 ppm of N,N-dialkyl amide (e.g., Hallcomide M-8-10) or EDTA to the reaction mixture before chlorination begins. This sequesters metal ions.
-
-
Root Cause C: Temperature. [5]
-
Corrective Action: Maintain temperature >100°C (ideally reflux of PCBTF at ~135°C). High temperatures thermodynamically favor the radical pathway over the lower-energy electrophilic pathway.
-
User Query 2: "The reaction stalls at the mono- or di-chloro stage (incomplete conversion). Adding more
Technical Resolution:
The conversion of the methoxy group (
-
Optimization:
-
UV Intensity: Ensure your UV lamp (medium pressure Hg) is clean. Polymerized by-products often coat the immersion well, blocking photons.
-
Chlorine Sparging: Do not just bubble gas; use a fritted gas dispersion tube to maximize surface area.
-
Radical Initiator Spike: If the reaction stalls, spike with 0.5 mol% AIBN (Azobisisobutyronitrile) dissolved in the solvent to restart the radical chain.
-
User Query 3: "My yield drops significantly during distillation. The product seems to decompose."
Technical Resolution:
Trichloromethoxy groups are sensitive to hydrolysis, forming chloroformates (
-
Protocol Adjustment:
-
Strictly Anhydrous: Ensure the distillation apparatus is baked out.
-
Acid Removal: The reaction generates massive amounts of HCl. Degas the crude mixture thoroughly with dry nitrogen before distillation. Residual HCl + moisture = rapid hydrolysis.
-
Section 3: Standardized Experimental Protocol
Objective: Synthesis of 1,2-Difluoro-4-(trichloromethoxy)benzene via PCBTF Solvent System.
Materials:
-
3,4-Difluoroanisole (1.0 eq)
-
Parachlorobenzotrifluoride (PCBTF) (Solvent, 3-5 volumes)
-
Chlorine Gas (
) (Lecture bottle or cylinder) -
Hallcomide M-8-10 (500 ppm)[6]
-
UV Lamp (450W Medium Pressure Hg)
Methodology:
-
Setup: Equip a jacketed photoreactor with a mechanical stirrer, reflux condenser (cooled to -10°C to retain solvent but vent HCl), internal thermometer, and a fritted gas inlet tube.
-
Charge: Load 3,4-Difluoroanisole and PCBTF. Add Hallcomide M-8-10.
-
Purge: Sparge with Nitrogen (
) for 15 minutes to remove oxygen (radical inhibitor). -
Initiation: Heat the mixture to reflux (~134-136°C). Turn on the UV lamp.[7]
-
Chlorination: Introduce
gas slowly.[6]-
Phase 1 (0-2 hrs): Rapid uptake. Exothermic. Control temp.
-
Phase 2 (2-6 hrs): Slower uptake. Maintain reflux.
-
-
Monitoring: Monitor via GC. Look for the disappearance of the dichloromethoxy intermediate.
-
Termination: Stop
flow when starting material <0.5%. Purge with at reflux for 1 hour to strip residual and HCl. -
Isolation: Distill PCBTF (recoverable) followed by vacuum distillation of the product.
Data Summary Table:
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 130°C - 140°C | <100°C increases ring chlorination significantly. |
| Solvent | PCBTF or BTF | Other solvents lower selectivity. |
| 3.1 - 3.5 eq | Excess required to drive Di- to Tri- conversion. | |
| Metal Scavenger | 200 - 500 ppm | Absence leads to catalytic ring chlorination. |
Section 4: Visualization of Reaction Logic
Diagram 1: Reaction Pathway & Impurity Formation
Caption: The radical chlorination pathway (blue) vs. the competing electrophilic pathway (red).
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for resolving low yield or purity issues.
Section 5: References
-
Process for the preparation of (trifluoromethoxy)benzenes. Source: European Patent Office (EP0860416A1) Context: Establishes the use of benzotrifluoride solvents and metal scavengers to suppress ring chlorination.[2] URL:
-
Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene. Source: WIPO (WO2000012456A1) Context: Details the critical role of phenol removal and specific solvent systems in improving yield. URL:
-
Side chain chlorination of aromatic and heterocyclic ethers. Source: US Patent 5840998A Context: Describes the temperature dependence and radical initiation protocols for methoxy-to-trichloromethoxy conversion. URL:
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Source: National Institutes of Health (PMC) Context: Provides mechanistic background on the stability and formation of fluorinated alkoxy benzenes. URL:[Link]
Sources
- 1. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 2. WO2000012456A1 - Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
- 5. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Maximizing Reactivity of 1,2-Difluoro-4-(trichloromethoxy)benzene Through Strategic Solvent Selection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for experiments involving 1,2-difluoro-4-(trichloromethoxy)benzene, with a focus on optimizing reactivity through strategic solvent selection. The information presented here is curated to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your research.
Introduction: Understanding the Reactivity of 1,2-Difluoro-4-(trichloromethoxy)benzene
1,2-Difluoro-4-(trichloromethoxy)benzene is a highly functionalized aromatic compound with distinct reactive sites that dictate its chemical behavior. The primary pathway for its functionalization is through Nucleophilic Aromatic Substitution (SNAr) , a reaction heavily influenced by the choice of solvent. The molecule's key features include:
-
Two Fluorine Atoms: These halogens are excellent leaving groups in SNAr reactions, particularly due to fluorine's high electronegativity which activates the aromatic ring towards nucleophilic attack.[1][2] The rate-determining step in SNAr is typically the initial attack by the nucleophile, and the strong inductive electron-withdrawing effect of fluorine enhances the electrophilicity of the carbon atoms to which they are attached.[1]
-
An Electron-Withdrawing Trichloromethoxy Group: The -OCCl₃ group is a strong electron-withdrawing group due to the cumulative inductive effect of the three chlorine atoms.[3] This group, positioned para to one of the fluorine atoms, further activates the aromatic ring for SNAr.
-
A Hydrolytically Sensitive Moiety: The trichloromethoxy group is susceptible to hydrolysis, which can lead to the formation of a carboxylic acid or other degradation products. This sensitivity is a critical consideration in solvent selection, as protic solvents can promote this undesired side reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when selecting a solvent for reactions with 1,2-difluoro-4-(trichloromethoxy)benzene?
A1: The most critical factor is the solvent's ability to facilitate the SNAr reaction while preventing the hydrolysis of the trichloromethoxy group. This generally means choosing a polar aprotic solvent .[4] These solvents can solvate the cation of a nucleophilic salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.[5] Protic solvents, such as water and alcohols, should be strictly avoided as they can lead to decomposition of the starting material.
Q2: Which polar aprotic solvents are most commonly recommended for SNAr reactions with this substrate?
A2: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for promoting SNAr reactions.[6] They possess high dielectric constants and are effective at solvating cations, which enhances the nucleophilicity of the reacting partner. Acetonitrile (MeCN) can also be a suitable option.
Q3: How does solvent choice influence the regioselectivity of the reaction?
Q4: I am observing a dark coloration in my reaction mixture. What does this indicate?
A4: The formation of a deep color, often red or purple, is a strong indication of the formation of a Meisenheimer complex . This is a resonance-stabilized, negatively charged intermediate formed during the SNAr reaction.[7] Its observation is a positive sign that the nucleophilic attack is occurring. The stability and color intensity of this complex can be influenced by the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Reactivity | Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough or is being deactivated. | Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or DMSO to maximize nucleophilicity.[5] Avoid any protic contaminants. Base Addition: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is necessary to generate the more reactive anionic nucleophile in situ. |
| Formation of Byproducts | Hydrolysis of the Trichloromethoxy Group: Presence of water or other protic species in the reaction mixture. | Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use reagents with low water content. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] |
| Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile.[4] | Temperature Control: Avoid excessive heating. If high temperatures are necessary, consider using a more thermally stable solvent like DMSO or NMP. Solvent Purity: Use high-purity solvents to minimize contaminants that could lead to side reactions. | |
| Messy Reaction/Multiple Spots on TLC | Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | Lower Reaction Temperature: SNAr reactions can be exothermic. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Controlled Addition: Add the nucleophile or base slowly to control the reaction rate and any exotherm. |
| Poor Regioselectivity | Solvent Effects on Intermediate Stability: The solvent may not be optimally stabilizing the desired Meisenheimer complex intermediate. | Solvent Screening: If you are targeting a specific isomer, it may be beneficial to screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, MeCN) to see if the regioselectivity can be improved. |
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal solvent for your reaction.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Formation with 1,2-Difluoro-4-(trichloromethoxy)benzene
Welcome to the technical support guide for the synthesis of Grignard reagents from 1,2-Difluoro-4-(trichloromethoxy)benzene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific and demanding transformation. We will move beyond standard protocols to address the unique chemical properties of this substrate, providing expert insights and actionable troubleshooting strategies.
Introduction: Understanding the Core Challenges
The formation of a Grignard reagent from 1,2-Difluoro-4-(trichloromethoxy)benzene is a non-trivial synthetic step fraught with several inherent difficulties. Unlike simple alkyl or aryl bromides, this substrate presents a combination of factors that can impede or prevent a successful reaction:
-
High Carbon-Fluorine Bond Strength: The C-F bond is the strongest carbon-halogen bond, making oxidative addition to magnesium energetically demanding.[1][2] Standard methods often fail because they cannot overcome this high activation energy.[3][4][5]
-
Electron-Withdrawing Effects: The two fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and can further deactivate the C-F bonds toward reaction with magnesium.
-
Functional Group Stability: The trichloromethoxy (-OCCl₃) group is a potential site for unwanted side reactions. Grignard reagents are potent nucleophiles and strong bases, which could lead to degradation of this moiety.[4][6][7]
This guide provides a structured approach to overcoming these obstacles through a series of frequently asked questions and a detailed troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1,2-Difluoro-4-(trichloromethoxy)benzene is not initiating. What is the primary reason for this failure?
The most significant barrier is the inertness of the aryl-fluorine bond.[2][4] The reaction to form a Grignard reagent requires the insertion of a magnesium atom into the carbon-halogen bond.[8][9] For aryl fluorides, the activation energy for this process is considerably higher than for chlorides, bromides, or iodides due to the exceptional strength of the C-F bond.[2] Furthermore, the magnesium metal surface is typically coated with a passivating layer of magnesium oxide (MgO), which physically prevents the aryl fluoride from reaching the reactive metal surface.[3][10][11] Without overcoming both the MgO layer and the C-F bond strength, the reaction will not start.
Q2: What are the most effective methods to activate the magnesium and initiate the reaction with this specific aryl fluoride?
Standard activation with a crystal of iodine may be insufficient for this substrate. More aggressive methods are required to expose a fresh, reactive magnesium surface and provide the energy needed for C-F bond cleavage.
Recommended Activation Strategies
| Activation Method | Principle of Action | Key Considerations & Protocol Summary |
| Chemical Activation | Uses a highly reactive compound to clean the Mg surface and generate a more reactive species. | 1,2-Dibromoethane (DBE): A small amount (e.g., 0.05-0.1 eq) is added to the magnesium suspension in THF. The reaction forms ethylene gas (visible bubbling) and anhydrous MgBr₂, etching the surface.[11][12][13] See Protocol 1 for details. |
| Mechanical Activation | Physically disrupts the MgO layer to expose fresh metal. | In-situ Crushing/Stirring: Vigorously stir the magnesium turnings under an inert atmosphere before and during the initial addition of the aryl fluoride.[12] Grinding the turnings against the flask wall with a dry glass rod can also initiate the reaction.[6][12] |
| Entrainment Method | A more reactive halide is used to initiate Grignard formation, which then helps sustain the reaction with the less reactive aryl fluoride. | An equimolar amount of a more reactive halide (e.g., an alkyl bromide) is mixed with the aryl fluoride. The exothermic formation of the alkylmagnesium bromide provides the thermal energy to initiate the aryl fluoride reaction. |
| Use of Rieke® Magnesium | Utilizes highly reactive, finely divided magnesium powder with a large, oxide-free surface area. | Rieke® Magnesium is prepared by the reduction of MgCl₂ with lithium or potassium.[14][15] It is significantly more reactive than standard magnesium turnings and is often the method of choice for unreactive halides. This is a commercially available option. |
Q3: The reaction starts (indicated by warming or color change) but then turns dark brown/black and my final yield is very low. What side reactions are occurring?
A dark coloration often indicates decomposition or the formation of side products.[10] For this system, two primary side reactions are likely:
-
Wurtz-Fittig Coupling: The Grignard reagent, once formed, can act as a nucleophile and react with another molecule of the starting aryl fluoride. This results in the formation of a biaryl dimer and magnesium salts. This is a major pathway for yield loss, especially at higher concentrations or temperatures.[10][16]
-
Potential Reaction with the -OCCl₃ Group: The highly nucleophilic Grignard reagent could potentially attack the electron-deficient carbon of the trichloromethoxy group. While specific data on this moiety is scarce, similar structures can be susceptible to attack by strong organometallics. This would consume the desired product and generate complex impurities.
To mitigate these issues, maintain a low concentration of the aryl fluoride by adding it very slowly to the magnesium suspension. This minimizes the chance of a newly formed Grignard molecule encountering an unreacted aryl fluoride molecule. Maintaining a gentle reflux without excessive heating can also help control the rate of side reactions.[17]
Q4: What are the visual signs of a successful Grignard formation?
Several key indicators signal a successful initiation and propagation of the reaction:[10][11]
-
Exotherm: The flask will become noticeably warm to the touch. For larger scale reactions, a thermometer will show a distinct temperature rise.[18]
-
Turbidity: The clear, colorless solvent will become cloudy and typically turn a grey or brownish color, resembling "dirty dishwater."[19]
-
Bubbling/Reflux: The heat generated by the reaction may be sufficient to cause the solvent (especially diethyl ether or THF) to boil gently.[6][16]
-
Disappearance of Activator: If iodine is used, its characteristic purple/brown color will fade.[6][11] If DBE is used, you will observe the evolution of ethylene gas.[13]
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the Grignard formation.
Caption: Decision tree for troubleshooting Grignard initiation failure.
Experimental Protocols
Protocol 1: Grignard Formation Using 1,2-Dibromoethane (DBE) Activation
This protocol must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.[16][19][20]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet at the top), a glass stopper, and a rubber septum for additions via syringe. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, place magnesium turnings (1.2 equivalents).
-
Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In a separate, dry flask, prepare a 1 M solution of 1,2-Difluoro-4-(trichloromethoxy)benzene (1.0 equivalent) in anhydrous THF.
-
-
Activation and Initiation:
-
Begin vigorous stirring of the magnesium suspension.
-
Using a syringe, add a small volume of 1,2-dibromoethane (DBE, ~0.05 equivalents) to the magnesium. You should observe bubbling as ethylene gas evolves.[13]
-
Once bubbling subsides, add approximately 5-10% of the aryl fluoride solution to the flask.
-
Observe for signs of initiation (gentle warming, cloudiness). If no reaction starts, gently warm the flask with a heat gun and/or carefully crush some of the magnesium turnings against the flask wall with a flame-dried glass rod.[6][12]
-
-
Grignard Formation:
-
Once the reaction has clearly initiated, add the remaining aryl fluoride solution dropwise via a syringe pump over 1-2 hours. The rate of addition should be controlled to maintain a gentle, steady reflux.[20]
-
After the addition is complete, allow the mixture to continue stirring at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.
-
-
Completion: The resulting grey-brown, cloudy solution is your Grignard reagent. It should be cooled to room temperature and used immediately in the subsequent reaction step.
Protocol 2: Titration of the Grignard Reagent
It is highly recommended to determine the exact concentration of your prepared Grignard reagent before use, as yields are rarely quantitative.
-
Preparation: Dry a small vial containing a stir bar. Add 1.0 mL of anhydrous THF and a few small crystals of I₂ (~5-10 mg) to the vial and stir until the iodine dissolves.
-
Titration: Cool the iodine solution in an ice bath. Slowly add your prepared Grignard reagent dropwise via a 1 mL syringe. The initial brown color of the iodine will disappear as it reacts with the Grignard.
-
Endpoint: The endpoint is reached at the first persistent disappearance of the iodine color (to a colorless or pale yellow solution).[10]
-
Calculation: Record the volume (V) of Grignard reagent added in mL. The molarity (M) is calculated as: M = (mass of I₂ in mg) / (253.8 * V in mL). Repeat for accuracy.
Potential Side Reaction Pathways
The following diagram illustrates the competition between the desired Grignard formation and key side reactions.
Caption: Competing reaction pathways in the Grignard synthesis.
References
- Jalil, M. A. et al. (2021). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Homework.Study.com.
- Kaufman, T. S. et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
- Ghaffari, B. et al. (2020).
- Rieke, R. D. (1977).
- BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. BenchChem.
- ECHEMI. (n.d.).
- Jaramillo, D. (2023). Video Tutorial of a Grignard Reaction. YouTube.
- JoVE. (2017).
- Jasperse, J. (n.d.). Grignard Reaction. Personal Website.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Mettler Toledo. (n.d.).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Unknown. (n.d.).
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
- BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S.
- Reddit. (2022). Grignard side reactions. Reddit.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Unknown. (n.d.). 1. Grignard Reaction. Web Pages.
- Winthrop University. (n.d.). The Grignard Reaction.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
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Validation & Comparative
A Senior Application Scientist's Guide to Aromatic Reactivity: 1,2-Difluorobenzene vs. 1,3-Difluorobenzene
Welcome to a detailed comparative analysis of the reactivity of 1,2-difluorobenzene and 1,3-difluorobenzene. For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced behavior of these isomers is paramount for strategic synthesis design. The introduction of fluorine atoms into aromatic systems dramatically alters their chemical properties, and the regiochemistry of this substitution is a critical determinant of the molecule's reactivity profile.[1][2] This guide moves beyond simple definitions to explore the causality behind the observed reactivity differences, supported by experimental context and actionable protocols.
The Foundation: Unpacking the Electronic Effects of Fluorine
The reactivity of any substituted benzene is dictated by the interplay between inductive and resonance effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away through the sigma bond.[3] Conversely, through its lone pairs, fluorine donates electron density into the pi-system, a resonance effect (+M).[4] While for heavier halogens the -I effect overwhelmingly dominates, fluorine's +M effect is significant enough to partially counteract its inductive pull, a key factor in its "anomalous" behavior.[4]
The critical difference between 1,2- and 1,3-difluorobenzene lies in how these two effects combine based on the substituents' relative positions.
Figure 1: Logical flow of electronic effects in difluorobenzene isomers.
Comparative Reactivity in Key Aromatic Transformations
The subtle electronic differences illustrated above manifest as significant, predictable variations in reactivity across different classes of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. Due to the strong deactivating nature of fluorine, these reactions are generally slower than for benzene. However, a clear reactivity hierarchy exists among the isomers.
Experimental evidence from reactions like Friedel-Crafts acylation consistently shows that 1,3-difluorobenzene is the most reactive isomer .[3]
-
1,3-Difluorobenzene: Substitution occurs preferentially at the 4-position (or the equivalent 6-position). This position is para to one fluorine and ortho to the other. The resonance (+M) effects from both fluorine atoms converge to stabilize the positive charge of the sigma complex intermediate, partially offsetting the strong deactivating inductive effects.
-
1,2-Difluorobenzene: This isomer is significantly less reactive.[3] The primary sites for substitution are the 3- and 4-positions. However, the 3-position suffers from strong inductive deactivation from the adjacent fluorine at C2, while the 4-position experiences a less favorable combination of electronic effects compared to the 1,3-isomer. Furthermore, the adjacent fluorine atoms create steric hindrance that impedes the approach of the electrophile.[3]
| Isomer | Reaction | Major Product(s) | Relative Reactivity | Rationale |
| 1,2-Difluorobenzene | Friedel-Crafts Acylation | 3,4-Difluoroacetophenone | Low | Strong deactivation; steric hindrance; conflicting electronic effects.[3] |
| 1,3-Difluorobenzene | Friedel-Crafts Acylation | 2,4-Difluoroacetophenone | Higher | Cooperative resonance effects at the 4-position stabilize the intermediate.[3] |
Table 1: Comparison of reactivity and product distribution in Friedel-Crafts acylation.
Deprotonative Metalation (C-H Activation)
Deprotonative metalation is a powerful tool for regioselective functionalization. Here, reactivity is governed by C-H acidity, which is enhanced by the inductive effect of nearby fluorine atoms.
-
1,3-Difluorobenzene: The proton at the C2 position is exceptionally acidic because it is flanked by two strongly electron-withdrawing fluorine atoms. This makes it the primary site for deprotonation by strong bases like organolithium reagents or alkali-metal amides, leading to highly regioselective metalation.[5]
-
1,2-Difluorobenzene: The most acidic protons are at the C3 and C6 positions, as each is ortho to a fluorine atom. This directs metalation to these sites. While selective, the acidity is less pronounced than the C2 proton of the 1,3-isomer, and competition between C-H and C-F bond activation can sometimes be a factor with certain transition metal reagents.[6]
| Isomer | Most Acidic Proton | Predominant Site of Metalation | Rationale |
| 1,2-Difluorobenzene | C3-H / C6-H | C3 / C6 | Inductive electron withdrawal from the ortho fluorine atom enhances acidity. |
| 1,3-Difluorobenzene | C2-H | C2 | The C2 proton is flanked by two fluorine atoms, leading to significantly increased acidity and high regioselectivity.[5] |
Table 2: Comparison of regioselectivity in deprotonative metalation.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[7] For this reaction to proceed, the ring must be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as this placement allows for resonance stabilization of the negatively charged Meisenheimer intermediate.[8][9]
In the absence of additional activating groups (like a nitro group), neither 1,2- nor 1,3-difluorobenzene is particularly reactive towards SNAr. Fluorine is a poor leaving group in traditional SN1/SN2 reactions, but in SNAr, the rate-determining step is the initial nucleophilic attack, not the loss of the leaving group.[8] The high electronegativity of fluorine actually helps to activate the ring for attack.
When comparing the isomers in a hypothetical scenario where one fluorine acts as a leaving group and the other as a static substituent, we can infer their relative reactivity:
-
1,2-Difluorobenzene: If a nucleophile attacks at C1 (displacing F), the substituent at C2 is ortho. This position provides excellent resonance stabilization for the negative charge in the Meisenheimer intermediate.
-
1,3-Difluorobenzene: If a nucleophile attacks at C1 (displacing F), the substituent at C3 is meta. This position offers no resonance stabilization for the intermediate, only weaker inductive stabilization.
Therefore, the 1,2-isomer provides a more favorable electronic arrangement for SNAr should the reaction be forced with a potent nucleophile or by the presence of another activating group.
Experimental Protocol: Comparative Friedel-Crafts Acylation
This protocol is designed to provide a direct, side-by-side comparison of the reactivity of the two isomers under identical conditions. The self-validating nature of this experiment comes from running the reactions in parallel, ensuring that variables like temperature, concentration, and reaction time are rigorously controlled.
Objective:
To qualitatively and quantitatively compare the reaction rate and product distribution of 1,2-difluorobenzene and 1,3-difluorobenzene in a Friedel-Crafts acylation reaction.
Materials:
-
1,2-Difluorobenzene (≥99%)
-
1,3-Difluorobenzene (≥99%)
-
Acetyl chloride (≥99%)
-
Anhydrous aluminum chloride (AlCl₃) (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC analysis (e.g., dodecane)
Experimental Workflow:
Figure 2: Workflow for the comparative acylation experiment.
Step-by-Step Procedure:
-
Preparation: Set up two identical, oven-dried, three-neck round-bottom flasks equipped with magnetic stirrers, nitrogen inlets, and septa.
-
Reagent Addition: Under a nitrogen atmosphere, charge each flask with anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM (10 mL per 10 mmol of substrate). Cool the flasks to 0°C in an ice bath.
-
Substrate Introduction: To Flask 1, add 1,2-difluorobenzene (1.0 eq). To Flask 2, add 1,3-difluorobenzene (1.0 eq). Allow the mixtures to stir for 15 minutes.
-
Initiation: Prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Using a syringe pump for consistent addition, add the acetyl chloride solution dropwise to each flask over 20 minutes, maintaining the temperature at 0°C.
-
Monitoring: After the addition is complete, allow the reactions to slowly warm to room temperature. Using a nitrogen-purged syringe, withdraw aliquots (approx. 0.1 mL) from each reaction mixture at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quenching: Immediately quench each aliquot by injecting it into a labeled vial containing ice-cold 1M HCl (2 mL).
-
Workup: For each quenched aliquot, add DCM (2 mL), vortex, and separate the layers. Wash the organic layer with saturated NaHCO₃ solution, then dry over anhydrous MgSO₄.
-
Analysis: Prepare the samples for Gas Chromatography (GC) analysis by adding a known amount of an internal standard (e.g., dodecane). Analyze the samples to determine the percentage conversion of the starting material and the relative abundance of any isomeric products.
Expected Outcome & Interpretation:
The GC analysis will clearly show a faster consumption of starting material in the flask containing 1,3-difluorobenzene, providing direct evidence of its higher reactivity. The primary product in this reaction will be 2,4-difluoroacetophenone. The reaction with 1,2-difluorobenzene will proceed more slowly, yielding primarily 3,4-difluoroacetophenone. This experiment provides a robust, self-validating comparison because the only significant variable between the two parallel setups is the substrate itself.
Conclusion and Outlook for Synthesis
The reactivity of 1,2- and 1,3-difluorobenzene is not interchangeable. A thorough understanding of their electronic profiles is essential for predicting their behavior and designing efficient synthetic routes.
-
For Electrophilic Aromatic Substitution: 1,3-Difluorobenzene is the more reactive isomer, with substitution directed to the 4-position.
-
For Regioselective Metalation: 1,3-Difluorobenzene offers exceptional selectivity for the C2 position, while 1,2-difluorobenzene is selectively metalated at the C3/C6 positions.
-
For Nucleophilic Aromatic Substitution: The substitution pattern of 1,2-difluorobenzene is electronically more favorable for stabilizing the key reaction intermediate, suggesting higher potential reactivity in SNAr contexts.
These foundational differences are not merely academic; they are critical guiding principles for the synthesis of complex fluorinated molecules in pharmaceuticals, agrochemicals, and materials science.[1][10] By leveraging these principles, chemists can achieve greater control over regioselectivity, improve reaction yields, and ultimately streamline the development of novel chemical entities.
References
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
- Clot, E., Eisenstein, O., & Caulton, K. G. (2007). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Dalton Transactions, (20), 1943-1950.
- Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents.
- Judge, N. R., Logallo, A., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Society Reviews.
- 1,2-Difluorobenzene. Wikipedia.
- What are the main areas of application for Difluorobenzene Series products? ZHEJIANG XIESHI NEW M
- Sodium-mediated ferration of 1,3-difluorobenzene with [(dioxane)0.5NaFe{N(SiMe3)2}3].
- Short C–H⋯F interactions involving the 2,5-difluorobenzene group. CrystEngComm.
- Whitwood, A. C., & Perutz, R. N. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. White Rose Research Online.
- D. A. Lemenovskli, et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- Dallinger, D., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Hydrodefluorination of 1,2-difluorobenzene using a super bulky...
- C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers.
- Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
- A Comparative Guide to the Reactivity of 1,2-, 1,3-, and 1,4-Dichlorobenzene. Benchchem.
- Electrophilic arom
- Monometalation of 1,4-difluorobenzene with 2 eq. of 1 to form...
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Nucleophilic arom
- Geiger, W. E., & Smith, W. L. (1979). 1,2-Difluorobenzene. An Inert, Non-Coordinating Solvent for Electrochemical Studies on Transition Metal Complexes. DTIC.
- Ni, C., Hu, J. (2016).
- 1,2-Difluorobenzene CAS#: 367-11-3. ChemicalBook.
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- Olah, G. A. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Reusch, W. Substitution Reactions of Benzene and Other Aromatic Compounds.
- Nucleophilic Arom
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A Comparative Guide to the Physicochemical Properties of Trichloromethoxy and Trifluoromethoxy Benzene in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the vast arsenal of chemical motifs employed for this purpose, halogenated substituents play a pivotal role. This guide provides an in-depth, objective comparison of two such groups: the trichloromethoxy (-OCCl₃) and the trifluoromethoxy (-OCF₃) moieties when appended to a benzene ring. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of novel therapeutics.
At a Glance: Key Physicochemical Property Comparison
A summary of the fundamental physicochemical properties of trichloromethoxy benzene and trifluoromethoxy benzene is presented below, offering a high-level overview of their key differences.
| Property | Trichloromethoxy Benzene | Trifluoromethoxy Benzene | Rationale for Difference |
| Molecular Weight | 211.47 g/mol | 162.11 g/mol | The higher atomic weight of chlorine compared to fluorine. |
| Electronic Effect (Hammett Constant, σp) | ~ +0.39 | +0.35 | Both are electron-withdrawing, but the greater electronegativity of fluorine is slightly offset by back-donation from the oxygen lone pairs. |
| Lipophilicity (cLogP) | ~ 3.39 | ~ 3.2 | The larger, more polarizable chlorine atoms contribute to slightly higher lipophilicity. |
| Metabolic Stability | Lower | Higher | The high strength of the C-F bond makes the trifluoromethoxy group more resistant to metabolic degradation.[1][2] |
| Steric Hindrance | Higher | Lower | The larger van der Waals radius of chlorine results in greater steric bulk compared to fluorine.[3] |
Delving Deeper: A Comparative Analysis
Electronic Effects: A Tale of Two Halogens
The electronic nature of a substituent profoundly influences a molecule's interaction with its biological target and its susceptibility to metabolic enzymes. Both the trichloromethoxy and trifluoromethoxy groups are electron-withdrawing, a property that can be advantageous in modulating the pKa of nearby functionalities or in enhancing binding affinity through favorable electrostatic interactions.
The electron-withdrawing character of these groups is primarily due to the strong inductive effect (-I) of the electronegative halogen atoms. This effect is more pronounced with the highly electronegative fluorine atoms in the -OCF₃ group. However, the overall electron-withdrawing strength, as quantified by the Hammett constant (σp), is surprisingly similar for both groups. This can be attributed to the interplay of inductive and resonance (+M) effects. The lone pairs on the oxygen atom can donate electron density to the aromatic ring via resonance. This back-donation is more effective for the smaller fluorine atoms, partially counteracting their stronger inductive pull.
Figure 2: A simplified representation of the expected metabolic fates of trichloromethoxy and trifluoromethoxy benzene.
Steric Considerations: Fitting into the Target
The size and shape of a substituent, its steric properties, can have a dramatic impact on a drug's binding affinity and selectivity for its target protein. The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent. [4]While specific Es values for -OCCl₃ and -OCF₃ are not readily available in comparative literature, we can infer their relative steric bulk from the van der Waals radii of chlorine (1.75 Å) and fluorine (1.47 Å). [3] The significantly larger size of the chlorine atoms results in the trichloromethoxy group imposing a greater steric hindrance than the trifluoromethoxy group. This can be either advantageous or detrimental, depending on the topology of the target's binding pocket. A bulkier group might be required to fill a large hydrophobic pocket, while a smaller group may be necessary to avoid steric clashes. The greater steric bulk of the trifluoromethoxy group compared to a methoxy group can also hinder access of metabolic enzymes to the ether oxygen, contributing to its enhanced metabolic stability. [1]
Experimental Protocols: A Guide to Characterization
To provide practical context, the following are detailed, step-by-step methodologies for key experiments relevant to the properties discussed.
Synthesis of Trichloromethoxy Benzene
The synthesis of trichloromethoxy benzene is typically achieved through the photochlorination of anisole. [5][6] Materials and Equipment:
-
Anisole
-
Chlorine gas
-
A suitable solvent (e.g., carbon tetrachloride or benzotrifluoride)
-
A photochlorination reactor equipped with a UV lamp, reflux condenser, gas inlet, and a system for scrubbing acidic off-gases.
-
Standard laboratory glassware and safety equipment.
Procedure:
-
Charge the photochlorination reactor with anisole and the chosen solvent.
-
Heat the mixture to reflux.
-
Initiate the UV lamp to generate chlorine radicals.
-
Introduce a steady stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.
-
Upon completion, stop the chlorine flow and cool the reactor.
-
Purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
The crude product can be purified by distillation under reduced pressure.
Synthesis of Trifluoromethoxy Benzene
Trifluoromethoxy benzene is commonly synthesized by the fluorination of trichloromethoxy benzene. [7] Materials and Equipment:
-
Trichloromethoxy benzene
-
A fluorinating agent (e.g., antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF)).
-
A reaction vessel suitable for handling corrosive fluorinating agents.
-
Standard laboratory glassware and safety equipment for handling hazardous materials.
Procedure:
-
Charge the reaction vessel with trichloromethoxy benzene.
-
Carefully add the fluorinating agent.
-
Heat the reaction mixture to the appropriate temperature (e.g., 150 °C for the SbF₃/SbCl₅ system).
-
Maintain the reaction at temperature for the required duration, monitoring by GC.
-
After cooling, the reaction mixture is carefully quenched.
-
The product is isolated by extraction and purified by distillation.
Determination of Lipophilicity (LogP) by HPLC
A common and efficient method for determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
A high-performance liquid chromatograph (HPLC) system with a UV detector.
-
A reverse-phase column (e.g., C18).
-
A series of standard compounds with known LogP values.
-
The test compounds (trichloromethoxy benzene and trifluoromethoxy benzene).
-
Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
Procedure:
-
Prepare a series of mobile phases with varying organic solvent concentrations.
-
Inject the standard compounds and the test compounds onto the HPLC column for each mobile phase composition.
-
Record the retention time (t_R) for each compound.
-
Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolate the retention factor to 100% aqueous mobile phase to obtain log k_w.
-
Create a calibration curve by plotting the log k_w values of the standard compounds against their known LogP values.
-
Determine the LogP of the test compounds by interpolating their log k_w values on the calibration curve.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes. [2] Materials and Equipment:
-
Pooled liver microsomes (human, rat, etc.).
-
The test compounds.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS for analysis.
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the liver microsome suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line gives the rate constant of metabolism, from which the in vitro half-life can be calculated.
Conclusion
The choice between incorporating a trichloromethoxy or a trifluoromethoxy group into a drug candidate is a nuanced decision that requires a thorough understanding of their distinct physicochemical properties. The trifluoromethoxy group is often favored for its ability to confer significant metabolic stability, a crucial attribute for developing long-acting therapeutics. However, the slightly greater lipophilicity and different steric profile of the trichloromethoxy group may offer advantages in specific contexts, such as optimizing membrane permeability or achieving a desired fit within a target's binding site. Ultimately, the selection of either moiety should be guided by a data-driven approach, considering the specific therapeutic objective and the overall structure-activity relationship of the compound series.
References
-
(Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Taft equation - Wikipedia. [Link]
-
A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
Role of cytochrome P450 in drug interactions - PMC. [Link]
- US5773668A - Method of making trichloromethoxybenzene - Google P
- EP0860416A1 - Method of making trichloromethoxybenzene - Google P
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Ovid. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Metabolic Stability Assays - Merck Millipore. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/acs.analchem.5b01202]
- EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents. [https://patents.google.
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. [Link]
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [https://www.cyprotex.com/adme-tox/metabolism/microsomal-stability]
- In vitro drug metabolism: for the selection of your lead compounds. [https://www.mttlab.eu/wp-content/uploads/2020/09/MTT-Metabolic-stability-assay-description_2020.pdf]
- Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146399/]
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Ovid. [https://journals.lww.com/drug-monitoring/abstract/2024/02000/a_robust,_viable,_and_resource_sparing_hplc_based.2.aspx]
- Metabolic Stability Assays - Merck Millipore. [https://www.emdmillipore.com/US/en/products/life-science/drug-discovery-and-development/adme-tox-assays/metabolic-stability-assays/ZNub.qB.o0YAAAFB4.d.RTsL,nav]
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Ovid. [https://journals.lww.com/drug-monitoring/abstract/2024/02000/a_robust,_viable,_and_resource_sparing_hplc_based.2.aspx]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-4-(trichloromethoxy)benzene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,2-Difluoro-4-(trichloromethoxy)benzene. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure every step is a self-validating system of safety and responsibility.
Core Principle: Hazard-Specific Waste Management
The disposal procedure for any chemical is dictated by its unique physical, chemical, and toxicological properties. 1,2-Difluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound, a class of chemicals requiring specific disposal pathways due to their environmental persistence and potential for hazardous reactions. The presence of both fluorine and chlorine atoms, along with the reactive trichloromethoxy group, defines our approach.
Chemical Profile & Hazard Analysis
| Property | Value / Information | Causality & Disposal Implications |
| Chemical Structure | A benzene ring substituted with two fluorine atoms, and one trichloromethoxy (-OCCl₃) group. | The multiple carbon-halogen bonds make this compound a halogenated organic waste . This is the primary classification dictating its segregation and disposal route.[1][2] |
| Reactivity | The trichloromethoxy group is an orthoacid derivative, susceptible to hydrolysis.[3] This reaction can be accelerated by heat or basic conditions, potentially yielding hazardous byproducts. | CRITICAL: Do NOT mix with aqueous bases, strong acids, or reactive metals. Such mixing could initiate a dangerous, uncontrolled reaction. Segregation is paramount for safety. |
| Physical Properties | Predicted Boiling Point: ~112°C; Predicted Density: ~1.43 g/cm³.[4] | As a liquid with low volatility, the primary exposure risks are dermal contact and splashes, though vapor inhalation is possible if heated. |
| Toxicity | While specific data for this compound is limited, analogous halogenated benzenes can cause skin, eye, and respiratory irritation.[5][6] Long-term environmental persistence is a key concern for halogenated organics.[7] | Assume the compound is harmful and handle with appropriate personal protective equipment (PPE). The disposal method must ensure complete destruction to prevent environmental release. |
| Regulatory Status | Classified as a halogenated organic compound. In the United States, this falls under regulations for hazardous waste management governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[8][9] | Disposal must be conducted through a licensed hazardous waste management facility. The "cradle-to-grave" responsibility for hazardous waste lies with the generator.[10] |
Operational Protocol: From Benchtop to Final Disposal
This protocol ensures safety at every stage of the waste lifecycle within the laboratory.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical or its waste, ensure a robust barrier between you and the potential hazard.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11][12]
-
Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[13]
-
Body Protection: A chemically resistant lab coat is mandatory. For larger quantities or in case of spills, a chemical-resistant apron or suit may be necessary.[13]
-
Work Environment: All handling of 1,2-Difluoro-4-(trichloromethoxy)benzene and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[14]
Step 2: Waste Segregation and Containment
This is the most critical step to prevent accidents and ensure proper disposal. The core principle is separate collection .
-
Designate a Waste Container: Procure a dedicated, chemically compatible waste container. A glass bottle with a screw cap is recommended. Ensure the container is clean and dry before its first use.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Liquid Waste"[2]
-
The full chemical name: "1,2-Difluoro-4-(trichloromethoxy)benzene"
-
List all other components if it is a solution (e.g., "in Dichloromethane").
-
The approximate concentration or volume.
-
Relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
-
Collection:
-
Collect all waste containing this compound, including pure substance, reaction mixtures, and the first solvent rinse of contaminated glassware, directly into this container.
-
DO NOT MIX with non-halogenated solvents, acids, bases, or any other waste stream.[1][10] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[10]
-
Step 3: Decontamination of Labware and Surfaces
Proper decontamination prevents unintended exposure and cross-contamination.
-
Glassware & Equipment:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this first rinsate must be collected and added to your designated halogenated waste container.
-
Subsequent cleaning can be done with standard laboratory detergents.
-
-
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the contaminated absorbent material in a sealed, labeled plastic bag or container.
-
This spill cleanup material must also be disposed of as solid halogenated hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[11][15]
-
Step 4: Storage and Final Disposal
-
On-site Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the fume hood where the waste is generated. Ensure the container is tightly closed.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Ultimate Disposal Method: The required and most effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[16][17] This process ensures the complete thermal destruction of the molecule, breaking the carbon-halogen bonds and preventing its release into the environment.[17] Land disposal is not an acceptable alternative for this class of chemical waste.[7][16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1,2-Difluoro-4-(trichloromethoxy)benzene.
References
-
Hazardous waste from laboratories UNS50 and UNS40 . Maastricht University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Product Class 7: Ortho Acid Derivatives . Thieme E-Books. [Link]
-
Safety data sheet - Dagonis 7.5/5 SC . BASF. [Link]
-
Organohalogen Compounds 2 37 1990 . Dioxin 2022. [Link]
-
Safety Data Sheet - 1-Methoxy-4-(trifluoromethoxy)benzene . Angene Chemical. [Link]
-
The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12 . ClinMed International Library. [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2InfoHouse. [Link]
-
Benzene, 1,2-difluoro-4-(trifluoromethyl)- . PubChem. [Link]
-
HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
-
EPA HAZARDOUS WASTE CODES . University of Alabama. [Link]
-
MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE . Cleanchem Laboratories. [Link]
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- 1. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
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- 7. p2infohouse.org [p2infohouse.org]
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- 9. wku.edu [wku.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. download.basf.com [download.basf.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
